molecular formula C14H11F3O4 B11512093 Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate

Cat. No.: B11512093
M. Wt: 300.23 g/mol
InChI Key: FOFUXVOTTMXRPK-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate is a fluorinated organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl and hydroxynaphthyl groups, which impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate typically involves the reaction of 4-hydroxynaphthalene-1-carboxylic acid with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The hydroxynaphthyl group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate
  • Methyl 3,3,3-trifluoro-2-oxopropanoate
  • ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid

Uniqueness

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate is unique due to the presence of both trifluoromethyl and hydroxynaphthyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C14H11F3O4

Molecular Weight

300.23 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate

InChI

InChI=1S/C14H11F3O4/c1-21-12(19)13(20,14(15,16)17)10-6-7-11(18)9-5-3-2-4-8(9)10/h2-7,18,20H,1H3

InChI Key

FOFUXVOTTMXRPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C2=CC=CC=C21)O)(C(F)(F)F)O

Origin of Product

United States

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